5-Ethenyl-4-methyl-2,1,3-benzoxadiazole

Bioorthogonal Chemistry Fluorogenic Probes Cycloaddition

Researchers often face the challenge of introducing fluorescent reporters without cytotoxic copper catalysts, which limits live-cell imaging applications. This 5-vinyl-4-methyl-benzoxadiazole solves this problem through its electron-poor dienophile handle, enabling rapid, catalyst-free inverse-electron-demand Diels-Alder (IED-DA) bioconjugation with tetrazines. - Orthogonal Reactivity: The 5-vinyl group allows chemoselective conjugation in the presence of other functionalities, unlike 5-halogen or 5-ethynyl analogs. - Tunable Photophysics: The 4-methyl substituent donates electron density, modulating fluorescence quantum yield and cycloaddition regioselectivity. - Supply Assurance: Standardized packaging under controlled conditions ensures batch-to-batch consistency for polymer chemistry and probe development.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B8416772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenyl-4-methyl-2,1,3-benzoxadiazole
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NON=C12)C=C
InChIInChI=1S/C9H8N2O/c1-3-7-4-5-8-9(6(7)2)11-12-10-8/h3-5H,1H2,2H3
InChIKeyLQVKWWIZOXQRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethenyl-4-methyl-2,1,3-benzoxadiazole: Heterocyclic Building Block


5-Ethenyl-4-methyl-2,1,3-benzoxadiazole (C9H8N2O, MW 160.17 g/mol) is a benzoxadiazole derivative featuring a 4-methyl substituent and a reactive 5-vinyl handle on its electron-deficient core . This heterocyclic scaffold is foundational in the design of fluorescent dyes, organic light-emitting diodes (OLEDs), and bioorthogonal reagents, where the electron-poor nature of the fused oxadiazole ring dictates key photophysical and chemical properties [1]. The compound serves as a versatile intermediate for constructing more complex molecular architectures via the vinyl group's participation in cycloaddition and polymerization reactions .

Why Specific Substitution Is Critical


The specific positioning of a methyl group and a vinyl group on the benzoxadiazole core is not arbitrary; it critically modulates the compound's electronic density, steric profile, and chemical reactivity. The 4-methyl group donates electron density, influencing the core's fluorescence quantum yield and redox potential, while the terminal 5-vinyl group provides a unique, electron-deficient dienophile handle for [4+2] cycloaddition chemistry that is distinct from the reactivity of 5-ethynyl or 5-allyl analogs [1]. This specific combination is designed for applications requiring a balance of tailored photophysics and orthogonal reactivity, such as in the construction of fluorogenic probes via Diels-Alder reactions, where the methyl group can also influence the regioselectivity and efficiency of the cycloaddition [2]. A generic 5-substituted benzoxadiazole would not replicate this precise dual functionality.

Differentiation Evidence vs. 5-Ethynyl Analogs


Vinyl vs. Ethynyl: Divergent Bioorthogonal Reactivity

The replacement of the 5-vinyl group with a 5-ethynyl group drastically alters the chemical reactivity from efficient Diels-Alder dienophile to a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) partner. While a 5-ethynyl-benzoxadiazole analog was shown to exhibit a 48-fold enhancement in quantum yield upon triazole formation, this functionalization simultaneously precludes its use in copper-free or metal-sensitive bioorthogonal applications where the [4+2] cycloaddition of the vinyl compound is preferred [1]. The 4-methyl group on the target compound further distinguishes it from the unsubstituted 5-vinyl analog, potentially enhancing its dienophilic reactivity through inductive effects and preventing unwanted side-reactions at the 4-position [2]. Direct, quantitative head-to-head comparison data between the target compound and its closest analogs in a standardized assay is currently absent from the primary literature.

Bioorthogonal Chemistry Fluorogenic Probes Cycloaddition

High-Value Application Scenarios


Metal-Free Bioorthogonal Fluorescent Probes

The 5-vinyl group serves as an electron-poor dienophile in inverse-electron-demand Diels-Alder (IED-DA) reactions with strained dienes like tetrazines [1]. This allows for rapid, catalyst-free bioconjugation, a distinct advantage over 5-ethynyl analogs which require cytotoxic copper catalysts for azide-alkyne cycloaddition. Procurement of this compound enables the development of low-background, fluorogenic probes for live-cell imaging where metal toxicity is a concern.

Fluorescent Polymer and Material Synthesis

The vinyl group is a polymerizable handle that allows the benzoxadiazole fluorophore to be directly incorporated into a polymer backbone or as a pendant group via radical or coordination polymerization [2]. This capability is not shared by non-polymerizable 5-alkyl or 5-halogen analogs. The 4-methyl group may influence monomer reactivity ratios and polymer solubility, offering a tunable parameter for materials science applications, such as creating fluorescent latexes or OLED emissive layers.

Regioselective Scaffold Diversification

The presence of both a reactive 5-vinyl group and a sterically/electronically distinct 4-methyl group creates a differentiated scaffold for library synthesis. The vinyl group can be chemoselectively modified in the presence of other functionalities, allowing for late-stage diversification of bioactive molecules [3]. This is a critical advantage over simpler, symmetrically substituted benzoxadiazoles which lack this orthogonal reactivity.

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